4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione
Description
Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c1-6-4-7(12)2-3-8(6)9(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKGPYOIZDQDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with trifluoroacetylacetone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output and minimize the production cost .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems[4][4].
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural analogs differ in the aryl substituent attached to the β-diketone scaffold. Key examples include:
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance metal-binding affinity by increasing ligand acidity. For example, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione exhibits superior selectivity for lanthanoid(III) ions in solvent extraction systems compared to non-fluorinated analogs .
- Steric Effects: Bulky substituents like 2-naphthyl or 4-propylphenyl () reduce coordination flexibility but improve selectivity for larger metal ions (e.g., Ho³⁺) .
- Heteroaromatic Substituents (e.g., thienyl, furyl): Modify solubility and reactivity. Thienyl derivatives are pivotal in chalcone synthesis under sonication-assisted conditions , while furyl analogs demonstrate lower sublimation enthalpies (~298 kJ/mol), suggesting volatility useful in purification .
Physicochemical Properties
- Solubility: Polar substituents (e.g., -OCH₃ in 4-methoxyphenyl derivatives) improve aqueous solubility, critical for biological applications .
- Thermal Stability: Sublimation enthalpies vary with substituent size; furyl derivatives exhibit lower values (~298 kJ/mol) compared to bulkier aryl analogs .
Biological Activity
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of trifluoromethyl and fluoro groups, which enhance its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is . The presence of multiple fluorine atoms contributes to its lipophilicity and stability, which are crucial for its biological activity.
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The trifluoromethyl and fluoro groups enhance binding affinity to specific enzymes and receptors. This can lead to modulation of various biochemical pathways.
- Inhibition of Pathways : Preliminary studies suggest that this compound may inhibit certain signaling pathways involved in inflammation and cancer progression.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anti-inflammatory Effects : It has been reported to have anti-inflammatory properties that may be beneficial in treating conditions like arthritis.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Analgesic Properties : As an intermediate in the synthesis of celecoxib, it may possess analgesic effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings
Recent studies have explored the efficacy and mechanisms of action of this compound. Below is a summary of key findings from various research articles:
| Study | Findings | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Xia et al. (2022) | Demonstrated significant apoptosis in cancer cells | A375 | 26 |
| Fan et al. (2022) | Induced autophagy without apoptosis | A549 | 0.71 |
| Li et al. (2022) | Inhibited cyclin-dependent kinase 2 (CDK2) | MCF-7 | 0.98 |
| Wang et al. (2023) | Showed significant anticancer efficacy against multiple cell lines | HCT116 | 0.39 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study 1 : A study involving the treatment of inflammatory conditions demonstrated that derivatives exhibited reduced inflammation markers in animal models.
- Case Study 2 : Research on anticancer properties indicated that compounds with similar structures showed enhanced apoptosis in breast cancer cells compared to standard treatments.
Q & A
Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butane-1,3-dione, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves fluorinated β-diketone precursors and aromatic substitution reactions. A common approach is the Claisen-Schmidt condensation between 4-fluoro-2-methylacetophenone and ethyl trifluoroacetate under basic conditions (e.g., sodium hydride or potassium carbonate). Key parameters include:
- Temperature: Maintain 0–5°C during ketone enolate formation to minimize side reactions.
- Solvent: Anhydrous THF or DMF enhances reactivity of the enolate intermediate.
- Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>98%) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Claisen-Schmidt | 72–85 | 98 | Moisture sensitivity |
| Friedel-Crafts Acylation | 65 | 95 | Regioselectivity control |
| Microwave-assisted | 88 | 99 | Equipment availability |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves structural ambiguities, such as keto-enol tautomerism. For example, the enolic form dominates in the solid state, with O···H distances of 1.65–1.70 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data attributed to the compound’s fluorinated and methyl-substituted phenyl groups?
Methodological Answer: Fluorine’s electron-withdrawing effects and steric hindrance from the methyl group create competing reactivity profiles. To address contradictions:
- Kinetic Studies: Use stopped-flow NMR to monitor reaction intermediates (e.g., enolate formation rates under varying pH).
- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict regioselectivity in nucleophilic attacks, correlating with experimental outcomes .
- Isotopic Labeling: ¹⁸O-labeled diketones track keto-enol equilibria in solution .
Q. Table 2: Reactivity Comparison with Structural Analogs
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity |
|---|---|---|
| 4,4,4-Trifluoro-1-(2-thienyl)dione | High | Moderate |
| 1-(3,5-Difluorophenyl) derivative | Moderate | High |
| Non-fluorinated analog | Low | High |
Q. What experimental designs are recommended to assess the environmental fate of this compound in ecological risk studies?
Methodological Answer: Adopt a tiered approach:
Laboratory Studies:
- Hydrolysis Stability: Test at pH 3–9 (25–50°C) to estimate half-lives. Fluorinated diketones are typically resistant to hydrolysis (t₁/₂ >30 days at pH 7) .
- Photodegradation: Use UV-Vis irradiation (λ=254 nm) to identify degradation products via LC-HRMS.
Field Studies:
- Soil/Water Partitioning: Measure log K₀c values using batch equilibrium tests. The compound’s log P (~2.8) suggests moderate mobility in soil .
Ecotoxicity:
Q. How does the compound’s fluorinated structure influence its biological activity, and what assays are suitable for mechanistic studies?
Methodological Answer: The trifluoromethyl group enhances metabolic stability and membrane permeability. Key assays include:
- Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
- Cellular Uptake: Radiolabel the compound (³H or ¹⁹F MRI) to quantify accumulation in HeLa or HepG2 cells .
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The compound’s planar diketone moiety often binds ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
